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Compound of Interest

Compound Name: SHP394

Cat. No.: B15578153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship
(SAR) studies of SHP394, a potent and selective allosteric inhibitor of the protein tyrosine
phosphatase SHP2. This document details the quantitative data from biochemical and cellular
assays, outlines experimental protocols for key studies, and visualizes the critical signaling
pathways and experimental workflows.

Core Concepts: SHP2 Inhibition and the Mechanism
of SHP394

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a
non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key
component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently
dysregulated in various cancers. SHP2 acts as a positive regulator of this pathway, making it
an attractive target for cancer therapy.

SHP394 is an orally bioavailable, allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that
target the active site, allosteric inhibitors like SHP394 bind to a distinct pocket at the interface
of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This
binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and
subsequent downstream signaling.
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Structure-Activity Relationship (SAR) of 6-Amino-3-
methylpyrimidinones

SHP394 belongs to a class of 6-amino-3-methylpyrimidinone derivatives. The SAR studies
focused on optimizing the potency, selectivity, and pharmacokinetic properties of this scaffold.

Key Structural Features and Modifications

The development of SHP394 involved a scaffold-morphing strategy from a fused, bicyclic
pyrazolo-pyrimidinone system to a monocyclic pyrimidinone core. This modification improved
lipophilic efficiency and provided a novel chemical template for SHP2 inhibition.

Key regions of the 6-amino-3-methylpyrimidinone scaffold explored in SAR studies include:

e The Aryl Moiety: Substitution on the phenyl ring directly attached to the pyrimidinone core
significantly impacts potency. The 2,3-dichlorophenyl group present in SHP394 was found to
be optimal for hydrophobic interactions within the allosteric binding pocket.

e The Spirocyclic Amine: The spiro[4.5]decane-amine moiety plays a crucial role in the
inhibitor's interaction with the protein. Modifications to this part of the molecule were explored
to enhance potency and modulate physicochemical properties.

e The Pyrimidinone Core: The central pyrimidinone scaffold serves as the foundation for the
inhibitor, with substitutions at various positions influencing the overall conformation and
binding affinity.

Quantitative SAR Data

The following tables summarize the biochemical potency, cellular activity, and pharmacokinetic
parameters of SHP394 and its key analogs.
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KYSE520 KYSE520
SHP2 IC50 . .

Compound Structure (M) PERK IC50 Proliferation
H (M) IC50 (uM)

6-(4-amino-4-
methylpiperidin-
1-y)-5-(2,3-
SHP394 (1) ] 0.023 0.045 0.090
dichlorophenyl)-3
-methylpyrimidin-

4(3H)-one

6-((3R,4R)-4-
amino-3-methyl-
2-oxa-8-
azaspiro[4.5]dec
Analog 8 0.008 0.012 0.035
an-8-yl)-5-(2,3-
dichlorophenyl)-3
-methylpyrimidin-
4(3H)-one

6-((3S,4S)-4-
amino-3-methyl-
2-oxa-8-
azaspiro[4.5]dec
Analog 9 0.028 0.055 0.120
an-8-yl)-5-(2,3-
dichlorophenyl)-3
-methylpyrimidin-
4(3H)-one

Data compiled from Sarver et al., 2019.

Pharmacokinetic Properties

The oral bioavailability and other pharmacokinetic parameters of SHP394 and its analogs were
assessed in preclinical models.
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Mouse
Mouse Mouse Rat CL Rat Rat
Comp CL Mouse . Rat F
. Vdss T1/2 (mL/mi  Vdss T1/2
ound (mL/mi F (%) (%)
(Likg)  (h) nlkg) (Lkg)  (h)
n/kg)
SHP39
28 2.0 1.3 47 19 1.8 1.8 68
4 (1)
Analog
8 35 1.9 1.0 35 25 2.1 1.6 55
Analog
9 22 1.5 1.2 75 15 1.4 1.7 85

Data compiled from Sarver et al., 2019.

Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway

SHP2 is a critical node in the RAS/MAPK signaling cascade, which is initiated by the activation
of receptor tyrosine kinases (RTKSs). The following diagram illustrates this pathway and the
point of intervention by SHP394.
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Caption: SHP2-mediated activation of the RAS/MAPK signaling pathway and its inhibition by
SHP394.

Experimental Workflow for SAR Studies

The following diagram outlines the general workflow employed in the structure-activity
relationship studies of SHP2 inhibitors like SHP394.
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Caption: General workflow for the structure-activity relationship (SAR) studies of SHP2
inhibitors.

Detailed Experimental Protocols
SHP2 Biochemical Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against full-length human
SHP2.

Materials:

e Full-length recombinant human SHP2 protein

Dually phosphorylated IRS-1 peptide (phosphopeptide activator)

6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 5 mM DTT, 0.05% BSA

Test compounds (e.g., SHP394) dissolved in DMSO

384-well black microplates

Fluorescence plate reader

Procedure:

Prepare a working solution of SHP2 enzyme at a final concentration of 0.5 nM in the assay
buffer.

e To activate the full-length SHP2, pre-incubate the enzyme with the dually phosphorylated
IRS-1 peptide at a final concentration of 500 nM for 20 minutes at room temperature.

e Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay
buffer.

e Add the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
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e Add the pre-activated SHP2 enzyme solution to the wells containing the inhibitor and
incubate for 30 minutes at room temperature.

« Initiate the enzymatic reaction by adding DIFMUP substrate to a final concentration
equivalent to its Km value.

e Monitor the fluorescence intensity kinetically for 10-20 minutes using a plate reader with
excitation at 355 nm and emission at 460 nm.

o Calculate the initial reaction velocities (Vo) from the linear portion of the fluorescence versus
time curves.

» Determine the IC50 values by plotting the percent inhibition against the logarithm of the
inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular pERK Inhibition Assay (Western Blot)

Objective: To assess the effect of SHP2 inhibitors on the phosphorylation of ERK in a cellular
context.

Materials:

e Cancer cell line of interest (e.g., KYSE520, Detroit-562)

e Cell culture medium and supplements

e Test compounds (e.g., SHP394)

o Growth factor (e.g., EGF or FGF)

e Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels, running buffer, and transfer buffer

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
HRP-conjugated secondary antibody
Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.
Serum-starve the cells for 16-24 hours to reduce basal signaling.

Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle
control) for 2 hours.

Stimulate the cells with a growth factor (e.g., 10 ng/mL FGF) for 10-15 minutes.
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA
assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose
membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against pERK and total ERK overnight at
4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at
room temperature.

Detect the protein bands using a chemiluminescent substrate and an imaging system.
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e Quantify the band intensities and normalize the pERK signal to the total ERK signal.

o Determine the IC50 values by plotting the percent inhibition of pERK phosphorylation against
the logarithm of the inhibitor concentration.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of SHP394 in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude mice)

Detroit-562 human pharyngeal carcinoma cells

Matrigel

SHP394 formulated for oral gavage

Calipers for tumor measurement

Procedure:

e Subcutaneously implant Detroit-562 cells mixed with Matrigel into the flank of the mice.[1][2]
¢ Monitor tumor growth regularly using calipers.

e Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment
and vehicle control groups.[1]

o Administer SHP394 orally (e.g., 20, 40, or 80 mg/kg, twice daily) or vehicle control for the
duration of the study.[3]

e Measure tumor volume and body weight twice weekly.[1]

o At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., pharmacodynamic marker analysis).

e Analyze the data to determine the effect of SHP394 on tumor growth inhibition.
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Conclusion

The structure-activity relationship studies of the 6-amino-3-methylpyrimidinone series have led
to the discovery of SHP394, a potent, selective, and orally bioavailable allosteric inhibitor of
SHP2. The detailed SAR, coupled with favorable pharmacokinetic properties, has established
SHP394 as a valuable tool for investigating the role of SHP2 in cancer and as a promising
candidate for further clinical development. The experimental protocols and workflows detailed
in this guide provide a framework for the continued exploration and development of novel
SHP2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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